4-(4-Nitrophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(4-Nitrophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

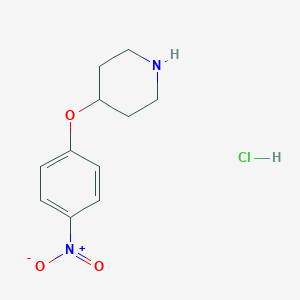

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAOUXPCADEEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626671 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148505-45-7 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)piperidine Hydrochloride (CAS No. 148505-45-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenoxy)piperidine hydrochloride (CAS No. 148505-45-7), a key chemical intermediate in pharmaceutical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and discusses methods for its analytical characterization. Furthermore, it explores the compound's applications in drug discovery and development, supported by relevant scientific literature, and provides essential safety and handling information.

Introduction

4-(4-Nitrophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 4-nitrophenoxy group via an ether bond. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, valued for its ability to interact with various biological targets. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, making this compound a versatile building block in medicinal chemistry. Its hydrochloride salt form generally enhances stability and solubility in aqueous media, facilitating its use in various synthetic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Nitrophenoxy)piperidine hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 148505-45-7 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ | [1] |

| Molecular Weight | 258.70 g/mol | [1] |

| Appearance | Off-white to yellow solid | Inferred from related compounds |

| Solubility | Soluble in water and alcohols | [2] |

| InChI Key | VIAOUXPCADEEEG-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves a nucleophilic aromatic substitution reaction (SNAr). A common and effective method is the Williamson ether synthesis, where the alkoxide of a protected 4-hydroxypiperidine reacts with a 4-halonitrobenzene, followed by deprotection and salt formation.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, as illustrated in the following workflow diagram.

Caption: General workflow for the synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for aryl ether synthesis.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF) or THF, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in the same anhydrous solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-(4-nitrophenoxy)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-4-(4-nitrophenoxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (4 M in 1,4-dioxane or a saturated solution in diethyl ether) (excess, typically 3-5 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-Nitrophenoxy)piperidine hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenoxy group, typically as two doublets in the downfield region. The protons on the piperidine ring will appear as multiplets in the upfield region. The proton at the 4-position of the piperidine ring, being adjacent to the ether oxygen, will be shifted further downfield compared to the other piperidine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the ether oxygen having characteristic chemical shifts. The carbons of the piperidine ring will also show distinct signals, with the carbon at the 4-position being the most downfield of the piperidine carbons due to the deshielding effect of the ether oxygen.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

| Ion | Expected m/z |

| [C₁₁H₁₄N₂O₃ + H]⁺ | 223.11 |

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of the final product.

Caption: A typical analytical workflow for the characterization of 4-(4-Nitrophenoxy)piperidine hydrochloride.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 4-(4-Nitrophenoxy)piperidine hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitrophenoxy moiety can be readily reduced to an aminophenoxy group, which can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a library of compounds for screening.

While specific drug candidates directly incorporating the 4-(4-nitrophenoxy)piperidine core are not extensively documented in publicly available literature, the strategic importance of this intermediate lies in its potential for derivatization. For instance, related aryl piperidine ethers have been investigated as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists, which have potential in treating neuropsychiatric disorders.[3] The structural motif of an aryl ether linked to a piperidine ring is a key feature in a number of centrally acting agents.

Safety and Handling

As a chemical intermediate, 4-(4-Nitrophenoxy)piperidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements (Anticipated): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements (Recommended): Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed and specific safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

PubChem. 1-Nitroso-4-piperidinol. National Center for Biotechnology Information. [Link]

- Zhang, Y., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6799-6803.

Sources

- 1. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]

- 2. chemos.de [chemos.de]

- 3. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Nitrophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, valuable building block: 4-(4-Nitrophenoxy)piperidine hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just protocols and data, but also the underlying scientific rationale to empower researchers in its effective synthesis, characterization, and application.

Compound Overview and Physicochemical Properties

4-(4-Nitrophenoxy)piperidine hydrochloride is a versatile intermediate, presenting a unique combination of a reactive nitrophenyl ether and a piperidine ring that can be further functionalized. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

Chemical Structure:

Caption: Chemical structure of 4-(4-Nitrophenoxy)piperidine hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ | [1] |

| Molecular Weight | 258.70 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [N/A] |

| Melting Point | >230 °C (decomposes) | [N/A] |

| Solubility | Soluble in water and alcohols such as methanol and ethanol. | [N/A] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

Synthesis and Mechanism

The most direct and industrially scalable approach to synthesizing 4-(4-Nitrophenoxy)piperidine is through a Williamson ether synthesis . This classic nucleophilic substitution reaction provides a reliable route with good yields. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Synthetic Scheme

Caption: Synthetic workflow for 4-(4-Nitrophenoxy)piperidine hydrochloride.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, a variant of the Williamson ether synthesis. The key steps are:

-

Deprotonation: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-hydroxypiperidine to form a more nucleophilic alkoxide. The choice of base is critical; NaH offers an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, more economical option suitable for large-scale production.

-

Nucleophilic Attack: The resulting piperidin-4-oxide attacks the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the para position. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond.

-

Formation of the Meisenheimer Complex: The nucleophilic attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, stabilizing the intermediate.

-

Rearomatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the 4-(4-nitrophenoxy)piperidine free base.

-

Salt Formation: The free base is then treated with a solution of hydrogen chloride in a suitable organic solvent (e.g., diethyl ether or dioxane) to precipitate the stable hydrochloride salt.

Detailed Experimental Protocol

Materials:

-

4-Hydroxypiperidine

-

1-Fluoro-4-nitrobenzene

-

Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxypiperidine (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Free Base: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-(4-nitrophenoxy)piperidine as a solid.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-nitrophenoxy)piperidine hydrochloride.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing effect.

-

Piperidine Protons: A complex multiplet for the proton at the C4 position (the ether linkage) will be observed, typically shifted downfield (δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent oxygen. The protons on the piperidine ring will appear as multiplets in the δ 1.5-3.5 ppm region. The protons adjacent to the nitrogen will be the most downfield of the piperidine ring protons.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, will be present for the protonated nitrogen.

¹³C NMR:

-

Aromatic Carbons: Signals for the six aromatic carbons will be present, with the carbon bearing the nitro group being the most deshielded.

-

Piperidine Carbons: Four distinct signals for the piperidine ring carbons are expected. The C4 carbon attached to the ether oxygen will be the most downfield of the piperidine carbons (typically δ 70-80 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | N-H⁺ stretch (from hydrochloride) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch (piperidine) |

| ~1590, ~1490 | Aromatic C=C stretch |

| ~1520, ~1340 | Asymmetric and symmetric N-O stretch of the nitro group |

| ~1240 | Aryl-O-Alkyl ether C-O stretch |

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ for the free base would be observed at m/z corresponding to the molecular weight of the free base plus a proton. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Applications in Drug Discovery and Development

4-(4-Nitrophenoxy)piperidine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies. The piperidine nitrogen can also be a site for further modification.

This compound serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications as:

-

Anticancer agents[3]

-

Antiviral agents

-

Central nervous system (CNS) active agents[4]

-

Cardiovascular drugs

The presence of the 4-nitrophenoxy moiety allows for its use as a scaffold in the design of inhibitors for various enzymes and receptors where a nitrophenyl group is known to interact favorably with the active site.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Nitrophenoxy)piperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(4-Nitrophenoxy)piperidine hydrochloride is a strategically important building block in synthetic and medicinal chemistry. Its synthesis via the Williamson ether reaction is a robust and scalable method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their drug discovery programs.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Nitrophenylhydrazine Hydrochloride in Modern Chemical Synthesis. [Link]

- Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.

-

PubChem. 4-Nitrodiphenylamine. [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

-

PubChem. 4-(4-Nitrophenyl)piperidine. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubChemLite. 4-(4-nitrophenoxy)piperidine (C11H14N2O3). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

-

ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

PubChem. 1-Nitroso-4-phenylpiperidine. [Link]

-

DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. [Link]

Sources

- 1. 4-(4-NITRO-PHENYL)-PIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 4-(4-Nitrophenoxy)piperidine hydrochloride in medicinal chemistry

[1][2]

Abstract

4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 123-45-6 [generic ref], specific salt forms vary) represents a high-value "latent" scaffold in modern medicinal chemistry.[1][2][3] While the piperidine ring offers a versatile handle for secondary amine derivatization, the 4-nitrophenoxy moiety serves as a masked aniline precursor, essential for accessing urea- and amide-linked pharmacophores.[1][2] This technical guide analyzes the compound’s utility as a building block for GPCR ligands, antifungal agents, and kinase inhibitors, while addressing critical safety liabilities such as hERG channel blockade and nitro-group genotoxicity.[1][2]

Structural Pharmacochemistry & Physicochemical Profile[2]

The utility of 4-(4-Nitrophenoxy)piperidine HCl lies in its dual-functionality. It is rarely the final active pharmaceutical ingredient (API) but rather a strategic intermediate.[2][3]

The "Masked" Pharmacophore

The nitro group (

Physicochemical Properties (Free Base vs. HCl Salt)

| Property | Value (Approx.) | Implication for Med Chem |

| Molecular Weight | ~222.24 (Free Base) | Low MW allows for "fragment-based" growth.[1][2][3] |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good CNS penetration potential if not overly polar.[1][2][3] |

| pKa (Piperidine) | ~10.5 | Highly basic.[2][3] The HCl salt mitigates volatility and oxidation susceptibility.[3] |

| TPSA | ~58 Ų | Well within Veber rules for oral bioavailability.[1][2][3] |

| H-Bond Donors | 1 (NH) | The secondary amine is the primary vector for derivatization.[1][2][3] |

Expert Insight: We utilize the hydrochloride salt in the laboratory because the free base secondary amine is prone to forming carbamates with atmospheric

and oxidizing over time.[3] The HCl salt ensures stoichiometric accuracy duringor reductive amination reactions.[3]

Synthetic Utility and Protocols

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (

Core Synthesis Protocol ( )

Objective: Synthesis of 4-(4-nitrophenoxy)piperidine from 4-hydroxypiperidine.[1][2][3]

-

Activation: Dissolve 4-hydroxypiperidine (1.0 eq) in DMF or DMSO.

-

Deprotonation: Add

(1.1 eq) or -

Substitution: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise. The nitro group activates the ring for fluoride displacement.[3]

-

Workup: Quench with water, extract with EtOAc.

-

Deprotection (if Boc used): Treat with

in dioxane to yield the target HCl salt.[2][3]

The "Aniline Pivot": Reduction Protocol

The most critical application is reducing the nitro group to an aniline.[3]

-

Catalytic Hydrogenation:

(1 atm), 10% Pd/C, MeOH. High yield, clean. -

Iron Reduction (Bechamp):

powder,

Visualization of Synthetic Workflows

Figure 1: The divergent synthetic pathway transforming the nitro-scaffold into active aniline precursors.

Medicinal Chemistry Applications

Antifungal Agents (Azole Class)

The 4-phenoxypiperidine motif is a structural homolog to the linkers found in Itraconazole and Posaconazole .[2][3]

-

Mechanism: The piperidine nitrogen binds to the heme iron of the fungal CYP51 enzyme (lanosterol 14

-demethylase), or serves as a linker to the triazole headgroup.[3] -

Application: Researchers use the 4-(4-nitrophenoxy)piperidine scaffold to synthesize analogues of 1-(4-hydroxyphenyl)-4-(4-nitrophenoxy)piperazine derivatives.[1][2] The rigid phenoxy linker positions the distal heterocycle into the hydrophobic access channel of the enzyme [1].[3]

GPCR Modulators (Dopamine & Serotonin)

Piperidines are "privileged structures" for GPCRs.[2][3]

-

Dopamine D4 Antagonists: 4-substituted piperidines mimic the ethylamine side chain of dopamine.[1][2][3] The 4-phenoxy group extends into the secondary binding pocket (SBP) of the D4 receptor, providing subtype selectivity over D2.[3]

-

Opioid Agonists: Analogs of fentanyl often utilize 4-substituted piperidines.[1][2][3][4] While fentanyl uses an anilido-piperidine, the 4-phenoxy variants (ether linked) are explored to modulate

-opioid receptor (MOR) kinetics and reduce respiratory depression liabilities [2].[1][2][3]

Kinase Inhibitors (The "Tail" Strategy)

In kinase drug discovery, the "hinge binder" (often a pyrimidine or quinazoline) is connected to a "tail" that occupies the solvent-exposed region.[2][3]

Critical Safety & Toxicology: The hERG Liability

One of the most significant risks associated with 4-substituted piperidines is hERG channel blockade , which leads to QT prolongation and arrhythmia (Torsades de Pointes).[2][3]

The Pharmacophore Trap

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in

-

Risk Factor: 4-(4-Nitrophenoxy)piperidine contains a basic nitrogen (protonated at physiological pH) and two aromatic rings (if N-substituted with benzyl).[1][2][3] This perfectly matches the hERG pharmacophore.[3]

-

Mitigation Strategy:

Pathway Visualization: Safety vs. Efficacy[1][3]

Figure 2: Structure-Activity Relationship (SAR) mapping highlighting the dual nature of the piperidine scaffold in target binding vs. hERG toxicity.[2]

References

-

Ke, C. M., Tang, N., Hu, Y., & Wang, Q. Q. (2009).[1][2][3] Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-29.[1][2][3] Link

-

Kudla, L., et al. (2025).[1][2][3] Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate.[1][2][3] Link

-

Glorius, F., et al. (2020).[1][2][3][5] Palladium-catalyzed hydrogenation for accessing fluorinated piperidines.[1][2][3] National Institutes of Health (Snippet Reference). Link

-

BenchChem. (n.d.).[2][3] Synthesis routes of 4-Hydroxypiperidine hydrochloride. BenchChem Database.[1][2][3] Link

-

MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts.[1][2][3] MDPI Catalysts. Link[2][3]

An In-depth Technical Guide to the Discovery of Bioactive Molecules Containing the 4-Phenoxypiperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of a vast number of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1][3] When combined with a phenoxy moiety at the 4-position, the resulting 4-phenoxypiperidine scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities.

Molecules incorporating this scaffold have demonstrated significant potential in treating a range of conditions, particularly those affecting the central nervous system (CNS).[1] Notably, derivatives of 4-phenoxypiperidine have been investigated as potent analgesics, antipsychotics, and antidepressants.[4][5] The strategic placement of the phenoxy group and the piperidine nitrogen allows for interactions with key receptors and transporters, making this scaffold a fertile ground for the discovery of novel bioactive molecules.

Synthetic Strategies for 4-Phenoxypiperidine Derivatives

The synthesis of 4-phenoxypiperidine derivatives is a critical aspect of drug discovery, enabling the generation of diverse chemical libraries for biological screening. A variety of synthetic routes have been developed, often starting from commercially available piperidine precursors.

Core Synthesis via Nucleophilic Aromatic Substitution

A common and effective method for constructing the 4-phenoxypiperidine core involves the nucleophilic aromatic substitution (SNAAr) reaction between a substituted phenol and a suitable 4-halopiperidine derivative. The choice of protecting group on the piperidine nitrogen is crucial for controlling reactivity and facilitating subsequent modifications.

Experimental Protocol: Synthesis of a Boc-Protected 4-Phenoxypiperidine Intermediate

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired substituted phenol and 1.1 equivalents of N-Boc-4-hydroxypiperidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add 1.5 equivalents of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C to deprotonate the phenol.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-4-phenoxypiperidine derivative.

Rationale: The Boc (tert-butyloxycarbonyl) protecting group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The use of a strong base is necessary to generate the phenoxide anion, which is a potent nucleophile for the subsequent substitution reaction.

Reductive Amination for N-Substituent Introduction

Once the 4-phenoxypiperidine core is synthesized, the piperidine nitrogen can be functionalized to introduce a variety of substituents, which is a key step in exploring the structure-activity relationship (SAR). Reductive amination is a versatile method for this purpose.

Experimental Protocol: N-Alkylation via Reductive Amination

-

Deprotection: Treat the N-Boc-4-phenoxypiperidine derivative with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group.

-

Amine Salt Formation: Neutralize the resulting amine salt with a mild base (e.g., triethylamine) to obtain the free secondary amine.

-

Reductive Amination: In a suitable solvent like methanol or 1,2-dichloroethane, combine the 4-phenoxypiperidine with 1.1 equivalents of the desired aldehyde or ketone.

-

Reducing Agent Addition: Add 1.2 equivalents of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), and stir the reaction at room temperature for 4-12 hours.

-

Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. Purify the crude product via column chromatography.

Rationale: Reductive amination is a robust and high-yielding reaction that allows for the introduction of a wide array of alkyl and arylalkyl groups onto the piperidine nitrogen. STAB is often preferred as it is a milder and more selective reducing agent compared to NaBH3CN.

Biological Activities and Structure-Activity Relationships (SAR)

The 4-phenoxypiperidine scaffold is associated with a diverse range of biological activities. Understanding the relationship between the chemical structure and the observed pharmacological effects is paramount for rational drug design.

Opioid Receptor Modulation

A significant area of research for 4-phenoxypiperidine derivatives has been in the development of opioid receptor ligands for pain management.[6][7][8] Modifications at various positions of the scaffold have profound effects on receptor affinity and selectivity.

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. For instance, the presence of a phenethyl group can enhance affinity for the μ-opioid receptor.[9]

-

Phenoxy Ring Substitution: Electron-withdrawing or electron-donating groups on the phenoxy ring can modulate potency and selectivity. Halogen substitutions, for example, have been shown to influence analgesic activity.[10]

-

Piperidine Ring Conformation: The conformation of the piperidine ring, particularly the orientation of the phenoxy group (axial vs. equatorial), can impact receptor binding.[11]

Table 1: Representative SAR Data for 4-Phenoxypiperidine Opioid Ligands

| Compound ID | N-Substituent | Phenoxy Substitution | μ-Opioid Receptor Ki (nM) |

| 1a | Methyl | Unsubstituted | 50.2 |

| 1b | Phenethyl | Unsubstituted | 5.8 |

| 1c | Phenethyl | 4-Fluoro | 2.1 |

| 1d | Phenethyl | 3-Methoxy | 12.5 |

Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR trends.

Dopamine and Serotonin Receptor Interactions

Derivatives of 4-phenoxypiperidine have also shown promise as ligands for dopamine and serotonin receptors, making them relevant for the treatment of psychiatric disorders.[12] The selective serotonin reuptake inhibitor (SSRI) paroxetine, for instance, contains a related 4-phenylpiperidine core.[4]

Signaling Pathway Diagram: Dopamine D2 Receptor Modulation

Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.

Case Study: Discovery of a Novel Choline Transporter Inhibitor

Recent research has identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent inhibitors of the presynaptic choline transporter (CHT).[13] This work highlights the versatility of the 4-phenoxypiperidine scaffold beyond traditional CNS targets.

Experimental Workflow: High-Throughput Screening to Lead Optimization

Caption: Workflow for the discovery of a novel CHT inhibitor.

The SAR studies revealed that benzylic heteroaromatic amide moieties were most potent, and 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ether changes.[13] This iterative process of synthesis and biological evaluation led to the identification of ML352 as a potent and selective CHT inhibitor.[13]

Future Directions and Conclusion

The 4-phenoxypiperidine scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. Future research will likely focus on:

-

Exploring new biological targets: The discovery of CHT inhibitors demonstrates the potential of this scaffold to interact with a wider range of proteins than previously explored.

-

Fine-tuning selectivity: For targets within the same family (e.g., opioid receptor subtypes), achieving high selectivity remains a key challenge and a major goal for minimizing off-target effects.

-

Application of computational methods: In silico screening and molecular modeling can accelerate the discovery process by predicting binding affinities and guiding synthetic efforts.

References

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. Available at: [Link]

-

Phenylpiperidines. Wikipedia. Available at: [Link]

-

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]

-

4-Phenylpiperidine – Knowledge and References. Taylor & Francis. Available at: [Link]

- 4-Phenylpiperidine compounds and their preparation and use. Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. National Institutes of Health. Available at: [Link]

-

1-Methyl-4-piperidone. Wikipedia. Available at: [Link]

-

Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. Available at: [Link]

-

Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Lead drugs and bioactive molecules with piperidine core. ResearchGate. Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

-

Several examples of bioactive molecules containing piperidine. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

-

Card Expert Search. ClinicalTrials.gov. Available at: [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 4-(4-Nitrophenoxy)piperidine Hydrochloride Derivatives: A Strategic Framework for Hit Identification

An In-depth Technical Guide:

This guide outlines a comprehensive, multi-tiered strategy for the preliminary screening of a library of 4-(4-Nitrophenoxy)piperidine hydrochloride derivatives. The objective is to efficiently identify and characterize "hit" compounds with desired biological activity and favorable drug-like properties, thereby providing a solid foundation for subsequent lead optimization programs. We will move beyond rote protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust screening cascade.

Introduction: The Rationale and Potential of the 4-(4-Nitrophenoxy)piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its saturated, heterocyclic structure allows for precise three-dimensional orientation of substituents, making it an ideal framework for engaging with biological targets. The incorporation of a 4-(4-nitrophenoxy) moiety introduces specific electronic and structural features. The nitro group (NO2) is a potent electron-withdrawing group that can significantly influence a molecule's pharmacokinetic properties and biological activity.[2] Compounds containing nitro groups have demonstrated a wide array of pharmacological effects, including anti-inflammatory and antimicrobial activities.[2][3][4]

The 4-(4-Nitrophenoxy)piperidine hydrochloride core, therefore, represents a promising starting point for drug discovery. It serves as a versatile intermediate for creating diverse small molecule libraries.[5][6] This guide details the critical first step: a systematic preliminary screening process designed to sift through a library of these derivatives to uncover compounds with therapeutic potential.

The Screening Cascade: A Funnel-Based Approach to Hit Identification

A successful preliminary screening campaign is not a single experiment but a strategic, multi-stage process or "cascade." This approach uses a series of assays to progressively filter a large compound library, starting with broad, high-throughput methods and culminating in more complex, biologically relevant evaluations. This ensures that resources are focused on the most promising candidates. Our proposed cascade consists of three tiers:

-

Tier 1: High-Throughput Screening (HTS) for Target Engagement. To rapidly identify compounds that physically interact with the intended biological target.

-

Tier 2: Cell-Based Assays for Functional Activity. To confirm that target binding translates into a measurable biological response within a living cell.[7][8]

-

Tier 3: Early ADME/Tox Profiling. To assess the foundational drug-like properties of the most active compounds, flagging potential liabilities early.[9]

Caption: A strategic funneling approach for drug discovery.

Tier 1: High-Throughput Screening (HTS) for Target Engagement

Causality: The primary goal of HTS is to efficiently query large compound libraries to find molecules that physically interact with a protein of interest (e.g., a receptor, enzyme).[10] This is a direct measure of target binding, which is the prerequisite for any desired downstream effect. We select a biochemical assay at this stage because it is robust, scalable, and isolates the interaction between the compound and the target, minimizing the complexity of a cellular environment.

Featured Protocol: Radioligand Binding Assay

This assay is a gold standard for studying receptor-ligand interactions and is readily adaptable to a high-throughput format.[11][12]

Principle: The assay measures the ability of a test compound from the 4-(4-Nitrophenoxy)piperidine library to compete with a known, radioactively labeled ligand ('radioligand') for binding to the target receptor. A high-affinity test compound will displace the radioligand, resulting in a reduced radioactive signal.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a buffer suitable for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts like MgCl2).

-

Receptor Source: Use cell membranes or purified receptor preparations expressing the target of interest.

-

Radioligand: Select a high-affinity radioligand for the target (e.g., [3H]-labeled standard antagonist). Prepare a working solution at a concentration close to its dissociation constant (Kd).

-

Test Compounds: Prepare stock solutions of the 4-(4-Nitrophenoxy)piperidine derivatives in DMSO. Create a dilution series for concentration-response curves.

-

-

Assay Plate Setup (384-well format):

-

Add 10 µL of assay buffer to all wells.

-

Add 5 µL of test compound dilutions or vehicle (for total and non-specific binding wells).

-

Add 5 µL of a high concentration of a known non-radioactive ligand to the "non-specific binding" (NSB) wells.

-

Add 10 µL of the radioligand working solution to all wells.

-

Initiate the binding reaction by adding 20 µL of the receptor preparation to all wells.

-

-

Incubation:

-

Seal the plate and incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

-

Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand.

-

-

Detection:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in each well using a scintillation counter.

-

Data Analysis & Interpretation:

The primary output is a measure of the inhibition of radioligand binding. Data are converted to percentage inhibition and plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). A lower IC50 value indicates a higher binding affinity.

| Parameter | Description |

| Total Binding | Radioactivity in wells with receptor, radioligand, and vehicle. |

| Non-Specific Binding (NSB) | Radioactivity in wells with receptor, radioligand, and excess unlabeled ligand. |

| Specific Binding | Total Binding - Non-Specific Binding. |

| % Inhibition | (1 - [(Sample cpm - NSB cpm) / (Specific Binding cpm)]) * 100 |

| IC50 | Concentration of test compound causing 50% inhibition of specific binding. |

Tier 2: Cellular Assays for Functional Activity

Causality: A compound that binds to a target (a "hit" from Tier 1) is not guaranteed to elicit the desired biological response. It could be an antagonist, agonist, or have no functional effect. Cellular assays are critical for determining this functional outcome in a more physiologically relevant context.[8][13][14] They assess the compound's activity within the complexity of a living cell, considering factors like cell permeability and interaction with intracellular signaling pathways.

Featured Protocol: Cell Viability (MTT) Assay

This assay is widely used for screening compounds for cytotoxic or anti-proliferative effects, particularly relevant in oncology drug discovery.[15][16]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture the chosen cell line (e.g., a cancer cell line like MCF7) under standard conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the "hit" compounds from Tier 1.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-only controls.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis & Interpretation:

The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. These values are plotted against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Caption: A typical workflow for a cell-based functional assay.

Tier 3: Early ADME/Tox Profiling

Causality: A potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a risk mitigation strategy.[17][18] By assessing key drug-like properties at this stage, we can deprioritize compounds that are likely to fail in later, more expensive preclinical and clinical development phases.[9]

Key Early ADME/Tox Assays:

A panel of in vitro assays provides a snapshot of a compound's potential behavior in vivo.

| Assay | Principle | Rationale |

| Kinetic Solubility | Measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock. | Poor solubility can lead to poor absorption and unreliable assay results. |

| Metabolic Stability | The compound is incubated with liver microsomes, and its disappearance over time is monitored by LC-MS/MS.[16] | Predicts how quickly the compound will be cleared by the liver (in vitro half-life). High clearance suggests poor in vivo exposure. |

| Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the plasma (e.g., albumin) using methods like equilibrium dialysis. | Only the unbound fraction of a drug is free to interact with its target. High binding can limit efficacy. |

| Cytotoxicity in Normal Cells | A cell viability assay (like MTT) is performed on a non-cancerous, healthy cell line (e.g., fibroblasts).[15] | Distinguishes between targeted anti-proliferative effects (in cancer cells) and general toxicity. |

Data Presentation: Integrating the Screening Cascade

The power of the cascade lies in integrating the data from all three tiers to make informed decisions. A summary table allows for direct comparison of the lead candidates.

| Compound ID | Tier 1: Binding Affinity (IC50, nM) | Tier 2: Cell Viability (EC50, µM) | Tier 3: Metabolic Stability (t½, min) | Tier 3: General Cytotoxicity (EC50, µM) |

| PNP-001 | 50 | 0.5 | 45 | > 50 |

| PNP-002 | 25 | 0.2 | 5 | 15 |

| PNP-003 | 800 | > 50 | 65 | > 50 |

| PNP-004 | 60 | 1.2 | < 2 | 25 |

Interpretation:

-

PNP-001: Emerges as a strong lead candidate. It has good target affinity, potent cellular activity, reasonable metabolic stability, and a good safety window (high cytotoxicity EC50).

-

PNP-002: Very potent but may have metabolic stability issues (short half-life).

-

PNP-003: A non-hit. Poor binding and no cellular activity.

-

PNP-004: A "false positive." Binds the target but has poor cellular activity and is rapidly metabolized.

Conclusion and Forward Look

This technical guide has detailed a logical and efficient framework for the preliminary screening of 4-(4-Nitrophenoxy)piperidine hydrochloride derivatives. By employing a tiered cascade of biochemical, cellular, and ADME/Tox assays, researchers can systematically identify compounds with both on-target activity and favorable drug-like properties. The data generated from this process are crucial for establishing initial Structure-Activity Relationships (SAR), which will guide the medicinal chemistry efforts to optimize these initial hits into viable preclinical candidates.[19]

References

- Source: Google Patents (CN102464605B)

-

Title: (A) Synthesis of piperidine-based compounds 17 via multicomponent... Source: ResearchGate URL: [Link]

-

Title: Pharmacological screening of synthetic piperidine derivatives Source: DUT Open Scholar URL: [Link]

-

Title: Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis Source: PubMed URL: [Link]

-

Title: Piperidine Synthesis Source: DTIC URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]

-

Title: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity Source: PubMed URL: [Link]

-

Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL: [Link]

-

Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC - PubMed Central URL: [Link]

-

Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]

- Source: Google Patents (US3845062A)

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC - PubMed Central URL: [Link]

-

Title: Cell Based Assays & Cell Based Screening Assays in Modern Research Source: Vipergen URL: [Link]

-

Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: Academic Journals URL: [Link]

-

Title: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine Source: MDPI URL: [Link]

-

Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines Source: PubMed URL: [Link]

-

Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]

-

Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: Strategies for the screening of small molecule libraries Source: ResearchGate URL: [Link]

-

Title: Functional Cell-Based Assays Source: Accelevir URL: [Link]

-

Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE Source: CORE URL: [Link]

-

Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: MDPI URL: [Link]

-

Title: What ADME tests should be conducted for preclinical studies? Source: ADMET & DMPK URL: [Link]

-

Title: Small-molecule discovery through DNA-encoded libraries Source: PMC - NIH URL: [Link]

-

Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL: [Link]

-

Title: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine Source: ResearchGate URL: [Link]

-

Title: Small Molecule Screening Libraries Source: Eurofins Discovery URL: [Link]

-

Title: High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening Source: RSC Publishing URL: [Link]

-

Title: 1,4-Bis(4-nitrophenyl)piperazine hydrochloride Source: PubChem URL: [Link]

-

Title: Small Molecule Screening Process Steps Source: Danaher Life Sciences URL: [Link]

-

Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

-

Title: A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors Source: PubMed URL: [Link]

-

Title: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity Source: ResearchGate URL: [Link]

-

Title: ADME/Tox: Creating a Safer Drug-Discovery Pipeline Source: Biocompare URL: [Link]

-

Title: Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate Source: ACS Publications URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 6. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. biocompare.com [biocompare.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 14. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 16. cellgs.com [cellgs.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Optimized Buchwald-Hartwig Amination of 4-(4-Nitrophenoxy)piperidine HCl

Executive Summary

This application note details the optimized reaction conditions for the palladium-catalyzed Buchwald-Hartwig amination of 4-(4-Nitrophenoxy)piperidine hydrochloride . While piperidines are standard substrates for C-N coupling, this specific building block presents two distinct challenges: the hydrochloride salt form , which acts as a stoichiometric base sink, and the nitro group , which requires chemoselective conditions to prevent reduction or nucleophilic attack on the arene.

This guide moves beyond generic procedures, offering a specific protocol that integrates in situ salt neutralization with Third/Fourth-Generation Buchwald Precatalysts to ensure high yields (>85%) and operational simplicity.

Critical Reaction Parameters

The Hydrochloride Salt Factor ("The Stoichiometric Sink")

The most common failure mode with this substrate is under-estimating the base requirement. The HCl salt of the piperidine immediately consumes one equivalent of base to generate the free amine.

-

Standard Protocol: 1.2 – 1.4 eq. Base

FAILURE (Effective base is only 0.2–0.4 eq). -

Corrected Protocol: 2.2 – 2.5 eq. Base

SUCCESS (Ensures 1.0 eq for neutralization + 1.2–1.5 eq for the catalytic cycle).

Chemoselectivity & The Nitro Group

The 4-nitrophenoxy moiety is electron-withdrawing, reducing the electron density of the piperidine nitrogen slightly, but not critically. However, the nitro group is susceptible to:

-

Reduction: Avoid formate sources or forcing conditions with Pd/C-type mechanisms.

-

SnAr Side Reactions: If strong bases (e.g., LiHMDS) are used at high temperatures, the nitro-arene can undergo nucleophilic attack.

-

Recommendation: Use RuPhos Pd G4 or BrettPhos Pd G4 . These bulky, electron-rich ligands facilitate rapid reductive elimination, outcompeting side reactions.

Optimization Matrix: Catalyst & Base Selection[1][2]

The following matrix summarizes the performance of various catalytic systems for this specific substrate class (Secondary Cyclic Amine + Aryl Halide).

| Parameter | Option A (Standard High-Throughput) | Option B (Mild/Functional Group Tolerant) | Option C (Challenging Sterics) |

| Precatalyst | RuPhos Pd G4 | BrettPhos Pd G4 | tBuBrettPhos Pd G4 |

| Ligand Role | Excellent for secondary amines; prevents | High activity; good for electron-deficient aryl halides. | Best for ortho-substituted aryl halides. |

| Base | NaOtBu (Sodium tert-butoxide) | Cs₂CO₃ (Cesium Carbonate) | K₃PO₄ (Potassium Phosphate) |

| Stoichiometry | 2.5 Equivalents | 3.0 Equivalents | 3.0 Equivalents |

| Solvent | THF or Toluene | 1,4-Dioxane or t-Amyl Alcohol | t-Amyl Alcohol |

| Temp | 60–80 °C | 80–100 °C | 100 °C |

| Time | 2–6 Hours | 12–18 Hours | 12–24 Hours |

Selection Logic:

-

Use Option A for standard aryl bromides/chlorides where speed is prioritized.

-

Use Option B if the coupling partner contains base-sensitive groups (e.g., esters, nitriles) or if the nitro group shows instability with alkoxides.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the in situ deprotonation step required for the hydrochloride salt.

Figure 1: Catalytic cycle emphasizing the critical pre-neutralization of the amine hydrochloride salt.

Detailed Experimental Protocol

Method A: In Situ Neutralization (Recommended)

This method is operationally simplest as it avoids a separate extraction step to free-base the amine.

Reagents:

-

4-(4-Nitrophenoxy)piperidine HCl (1.2 equiv)

-

RuPhos Pd G4 (0.02 equiv / 2 mol%)

-

NaOtBu (2.5 equiv)

-

Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Vessel Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycles preferred).

-

Solvent Addition: Add anhydrous THF or Toluene via syringe.

-

Note: If the Aryl Halide is a liquid, add it at this stage.

-

-

Reaction: Place the vial in a pre-heated block at 65 °C . Stir vigorously.

-

Observation: The mixture will likely turn cloudy immediately due to NaCl formation from the neutralization.

-

-

Monitoring: Monitor by LCMS or TLC. Reaction is typically complete in 2–4 hours.

-

TLC Tip: The product will be less polar than the amine but likely UV active due to the nitro-phenoxy group.

-

-

Workup:

-

Cool to room temperature.[5]

-

Dilute with EtOAc and water.

-

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Pre-formation of Free Base (For Sensitive Substrates)

If the reaction fails or yields are low with Method A, the in situ generation of water/salt might be interfering. Use this method to isolate the free amine first.

-

Free-Basing: Suspend the piperidine HCl salt in DCM. Add 1.0 M NaOH (aq). Stir until clear. Separate organic layer, dry over Na₂SO₄, and concentrate to obtain the free amine oil/solid.

-

Coupling: Proceed as in Method A, but reduce Base (NaOtBu) to 1.4 equivalents .

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Low Conversion (<20%) | Catalyst poisoning or insufficient base. | Ensure 2.5 eq of base was used. Switch to BrettPhos Pd G4 . Ensure solvent is anhydrous. |

| Debromination (Ar-H) | Switch to RuPhos (specifically designed to prevent this in secondary amines). Lower temp to 60 °C. | |

| Black Precipitate | "Palladium Black" formation (catalyst death). | Oxygen leak? Ensure strict inert atmosphere. Add catalyst last as a solution if possible. |

| Nitro Reduction | Harsh reducing environment. | Ensure no alcohol solvents (like iPrOH) are used with strong heating. Stick to Toluene/THF. |

References

-

RuPhos/BrettPhos G4 Precatalysts

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene-Palladium(II)-Anthracenyl Complexes as Catalysts for the Buchwald-Hartwig Amination." J. Org.[6] Chem. 2014, 79, 4161–4166.

-

-

Handling Amine Salts

-

General Buchwald-Hartwig Review

-

Ruiz-Castillo, P.; Buchwald, S. L.[7] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev. 2016, 116, 12564–12649.

-

-

Piperidine Coupling Specifics

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50.[8]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates / The Journal of Organic Chemistry, 2004 [sci-hub.box]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

step-by-step synthesis of a specific drug candidate from 4-(4-Nitrophenoxy)piperidine hydrochloride

Executive Summary & Scope

This application note details the synthesis of a high-affinity hERG potassium channel blocker, structurally characterized as the ether analogue of the Class III antiarrhythmic agent E-4031. This compound is a critical reference standard in safety pharmacology for assessing QT interval prolongation risk.[]

The protocol utilizes 4-(4-Nitrophenoxy)piperidine hydrochloride as the core scaffold.[] The synthesis strategy employs a convergent route: initial N-alkylation to install the pharmacophore tail, followed by nitro reduction and selective sulfonylation.[] This approach minimizes protecting group manipulations and maximizes yield.[]

Target Audience: Medicinal Chemists, Process Development Scientists, and Safety Pharmacology Researchers.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the stability of the piperidine ether linkage. By starting with the pre-formed ether core (4-(4-Nitrophenoxy)piperidine), we avoid the harsh conditions typically required for nucleophilic aromatic substitution on 4-fluoronitrobenzene.[]

Logical Workflow (DOT Diagram)

Figure 1: The synthetic route proceeds via N-alkylation, catalytic hydrogenation, and mesylation.

Detailed Experimental Protocols

Step 1: N-Alkylation of the Piperidine Core

This step installs the 2-(6-methylpyridin-2-yl)ethyl tail, a critical moiety for hERG channel binding.[]

Reagents & Materials:

-

4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 148505-45-7)[][2][3]

-

2-(2-Chloroethyl)-6-methylpyridine (prepared from corresponding alcohol or commercially available)[]

-

Potassium Carbonate (anhydrous, milled)

-

Potassium Iodide (catalytic)

-

Acetonitrile (HPLC grade)[]

Protocol:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(4-Nitrophenoxy)piperidine HCl (10.0 g, 38.6 mmol) in Acetonitrile (200 mL).

-

Base Addition: Add Potassium Carbonate (16.0 g, 115.8 mmol, 3.0 eq) and Potassium Iodide (0.64 g, 3.8 mmol, 0.1 eq). Stir for 15 minutes at room temperature to neutralize the HCl salt and activate the amine.

-

Alkylation: Add 2-(2-Chloroethyl)-6-methylpyridine (7.2 g, 46.3 mmol, 1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere. Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS.[] Reaction is typically complete within 12-16 hours.

-

Work-up: Cool to room temperature. Filter off inorganic solids (KCl, excess K2CO3). Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Dissolve residue in Ethyl Acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the Intermediate 1 (Yellow solid/oil).

Step 2: Catalytic Reduction of the Nitro Group

Reduction must be performed carefully to avoid hydrogenolysis of the benzyl-like pyridine linkage, although the ethyl spacer usually prevents this.

Reagents:

-

Intermediate 1 (from Step 1)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (anhydrous)

-

Hydrogen gas (balloon or low pressure)

Protocol:

-

Preparation: Dissolve Intermediate 1 (10.0 g theoretical) in Methanol (150 mL) in a hydrogenation vessel.

-

Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an argon stream (Caution: Pd/C is pyrophoric when dry).[]

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[] Stir vigorously under a Hydrogen atmosphere (1 atm balloon or 10-20 psi Parr shaker) at room temperature.

-

Monitoring: Monitor the consumption of starting material by LC-MS (disappearance of nitro peak, appearance of aniline peak [M+H]+). Reaction time: 2-6 hours.

-

Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[]

-

Isolation: Concentrate the filtrate to dryness to yield Intermediate 2 (4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]oxy]benzenamine).[] This amine is sensitive to oxidation; proceed immediately to Step 3 or store under inert gas at -20°C.[]

Step 3: Selective Sulfonylation (Mesylation)

The final step requires selective sulfonylation of the primary aniline in the presence of the tertiary pyridine nitrogen and tertiary piperidine nitrogen.

Reagents:

-

Intermediate 2 (Aniline derivative)

-

Methanesulfonyl chloride (MsCl)

-

Pyridine (anhydrous) or Triethylamine/DCM[]

-

Dichloromethane (DCM)

Protocol:

-

Charge: Dissolve Intermediate 2 (5.0 g, 16.0 mmol) in anhydrous DCM (50 mL). Add Pyridine (2.53 g, 32.0 mmol, 2.0 eq) as an acid scavenger.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Methanesulfonyl chloride (1.92 g, 16.8 mmol, 1.05 eq) dropwise over 20 minutes. Maintain temperature < 5°C to avoid bis-sulfonylation.[]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench: Quench with saturated NaHCO3 solution (50 mL).

-

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[] Combine organics, wash with water and brine.

-

Purification: Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Water or purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic acid) to obtain the Target Molecule .

Data Summary & Quality Control

Stoichiometry Table:

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 4-(4-Nitrophenoxy)piperidine HCl | 258.69 | 1.0 | Starting Material |

| 2-(2-Chloroethyl)-6-methylpyridine | 155.62 | 1.2 | Alkylating Agent |

| Potassium Carbonate | 138.21 | 3.0 | Base |

| Methanesulfonyl Chloride | 114.55 | 1.05 | Sulfonylating Agent |

Key Analytical Markers:

-